molecular formula C46H83NO9 B1261281 N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide

N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide

Cat. No. B1261281
M. Wt: 794.2 g/mol
InChI Key: OYADOHGGVOCFTF-MHEZRALLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S,3S,4R)-1-(alpha-D-galactosyloxy)-3,4-dihydroxy-8-phenyloctan-2-yl]hexacosanamide is an alpha-galactosylceramide in which the nitrogen carries a hexacosanamido group and C-4 carries in addition to a hydroxy function a 4-phenylbutyl group. Essentially a phytosphingosine analogue with a truncated lipid chain terminating in a benzene ring, it has been used in investigations on the binding affinity of glycolipids to CD1d molecules. It derives from an alpha-D-galactose.

Scientific Research Applications

Carbohydrate Binding and Chelation Studies

  • Research has shown that glycosides like N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide can bind to metal ions. For instance, a study by Rajak et al. (1999) focused on carbohydrate binding to VO(3+), demonstrating how sugar vanadate esters, which are similar in structure to the compound , can form esters with dark-colored solids and exhibit five-membered (O,O)-chelation (Rajak et al., 1999).

Synthesis and Transport Studies

  • In a study on the synthesis of 4-deoxy-4-fluoro-D-glucose, Lopes and Taylor (1979) demonstrated the transformation of methyl 4-O-mesy-alpha-D-galactopyranoside, a compound structurally related to the compound , which is essential for understanding its potential applications in chemical synthesis and biological transport (Lopes & Taylor, 1979).

Antitumor Activity

  • The study of agelasphin-9b analogues by Morita et al. (1995) examined compounds similar in structure to N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide, focusing on their antitumor activities. This study is significant in understanding the potential applications of such compounds in medical research, especially in oncology (Morita et al., 1995).

Glycosylation and Enzyme Interaction Studies

  • Another relevant study by Hollingsworth, Hrabak, and Dazzo (1986) explored the synthesis of 3,6-dideoxy-3-(methylamino)hexoses, providing insights into the glycosylation processes and enzyme interactions of similar compounds. Such research is crucial for understanding how these compounds can be synthesized and utilized in various biochemical applications (Hollingsworth et al., 1986).

Novel Glycoside Synthesis

  • Dechaux et al. (2000) conducted research on the synthesis of novel sialyl Lewis X analogues, which are structurally related to the compound . This study highlights the importance of understanding new methods of synthesizing glycosides and their potential applications in various scientific fields (Dechaux et al., 2000).

properties

Product Name

N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide

Molecular Formula

C46H83NO9

Molecular Weight

794.2 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-8-phenyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctan-2-yl]hexacosanamide

InChI

InChI=1S/C46H83NO9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-34-41(50)47-38(36-55-46-45(54)44(53)43(52)40(35-48)56-46)42(51)39(49)33-29-28-32-37-30-25-24-26-31-37/h24-26,30-31,38-40,42-46,48-49,51-54H,2-23,27-29,32-36H2,1H3,(H,47,50)/t38-,39+,40+,42-,43-,44-,45+,46-/m0/s1

InChI Key

OYADOHGGVOCFTF-MHEZRALLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCC2=CC=CC=C2)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCC2=CC=CC=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.